(1R,5S)-5-Methyl-alpha-methylene-4-(3-oxobutyl)-3-cycloheptene-1-acetic acid
Description
(1R,5S)-5-Methyl-alpha-methylene-4-(3-oxobutyl)-3-cycloheptene-1-acetic acid (IUPAC name: 2-[(1R,5S)-5-methyl-4-(3-oxobutyl)cyclohept-3-en-1-yl]prop-2-enoic acid) is a complex cycloheptene-derived carboxylic acid. Its structure features a seven-membered cycloheptene ring with a 3-oxobutyl side chain, a methyl group at the 5-position, and an alpha-methylene group adjacent to the carboxylic acid moiety . This compound is notable for its stereochemical complexity, as indicated by the (1R,5S) configuration, which influences its biological and physicochemical properties.
Properties
IUPAC Name |
2-[5-methyl-4-(3-oxobutyl)cyclohept-3-en-1-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-4-6-14(12(3)15(17)18)9-8-13(10)7-5-11(2)16/h8,10,14H,3-7,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIMYXBAQAIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC=C1CCC(=O)C)C(=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-5-Methyl-alpha-methylene-4-(3-oxobutyl)-3-cycloheptene-1-acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method involves the radical or nucleophilic addition of nitrogen species to the unsaturated C–C bond, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed for the purification and analysis of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-5-Methyl-alpha-methylene-4-(3-oxobutyl)-3-cycloheptene-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,5S)-5-Methyl-alpha-methylene-4-(3-oxobutyl)-3-cycloheptene-1-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-5-Methyl-alpha-methylene-4-(3-oxobutyl)-3-cycloheptene-1-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of (1R,5S)-5-Methyl-alpha-methylene-4-(3-oxobutyl)-3-cycloheptene-1-acetic acid, a comparison with three structurally related compounds is provided below.
(4S,5S)-Dihydro-5-[(1R,2S)-2-hydroxy-2-methyl-5-oxo-3-cyclopenten-1-yl]-3-methylene-4-(3-oxobutyl)-2(3H)-furanone
- Structural Differences: Contains a furanone ring instead of a cycloheptene backbone. Features a cyclopentenyl group and a hydroxyl-methyl substituent, enhancing hydrogen-bonding capacity.
- Functional Similarities :
- Shares the 3-oxobutyl side chain and methylene group , which are critical for reactivity.
(3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid
- Structural Differences: Substitutes the cycloheptene with a cyclohexene ring, reducing ring strain.
- Functional Similarities :
- Retains a carboxylic acid moiety, enabling similar solubility profiles in aqueous environments.
Di-(3-oxobutyl) Sulfide
- Structural Differences :
- Lacks the cycloheptene backbone entirely, featuring a sulfide bridge between two 3-oxobutyl chains.
- Functional Similarities :
- Shares the 3-oxobutyl group, which may contribute to metabolic stability or reactivity.
Comparative Data Table
Key Research Findings and Limitations
- Bioactivity Gaps: While the furanone analog shows MRSA inhibition, the target compound’s activity remains underexplored, likely due to synthetic or isolation challenges.
- Stereochemical Impact : The (1R,5S) configuration may confer unique binding properties compared to simpler analogs, necessitating enantioselective studies.
- Synthetic Feasibility : The linear sulfide derivative is easier to synthesize, whereas the cycloheptene compound’s strained ring system complicates large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
